

Technical Guide: Lapaquistat-d9 Acetate

Reference Material

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Compound of Interest

Compound Name: *Lapaquistat-d9 Acetate*

CAS No.: *1292841-28-1*

Cat. No.: *B1141171*

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Identity, Bioanalytical Application, and Validation Protocols[1]

Executive Summary

Lapaquistat acetate (TAK-475) is a potent squalene synthase inhibitor originally developed for the treatment of hypercholesterolemia.[1] In modern drug development and metabolic research, accurate quantification of Lapaquistat in biological matrices (plasma, urine, tissue) is critical.

Lapaquistat-d9 Acetate serves as the stable isotope-labeled internal standard (SIL-IS) for these assays.[1] By incorporating nine deuterium atoms, this reference material retains the chromatographic behavior of the analyte while providing a distinct mass shift (+9 Da) for mass spectrometric detection. This guide details the chemical nomenclature, mechanistic context, and validated protocols for utilizing **Lapaquistat-d9 Acetate** in LC-MS/MS workflows.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is the first line of defense against experimental error. Researchers must distinguish between the free acid (active moiety), the acetate salt (formulation/stability

form), and the deuterated internal standard.

Synonyms and Identifiers

The following table consolidates the critical identifiers for the Lapaquistat family. Note: Vendors may use varying catalog names; verify identity via Chemical Formula and SMILES.

Compound Form	Common Synonyms	CAS Number	Chemical Formula	Role
Lapaquistat-d9 Acetate	TAK-475-d9; Lapaquistat-d9; [2H9]- Lapaquistat acetate	Vendor Specific (Check CoA)	C35H30D9CIN2 O9	Internal Standard
Lapaquistat Acetate	TAK-475; T- 91485 prodrug; Benzoxazepine derivative	189060-13-7	C35H39CIN2O9	Analyte / Reference Std
Lapaquistat (Free Acid)	T-91485 (Active metabolite form often cited)	189059-71-0	C33H39CIN2O8	Active Moiety

Structural Verification

For the -d9 variant, the deuterium labeling typically occurs on the tert-butyl group or the piperidine ring system to ensure metabolic stability.

- Critical Check: Ensure the deuterium label is located in a non-exchangeable position (e.g., not on hydroxyl or amine protons) to prevent back-exchange with the solvent.

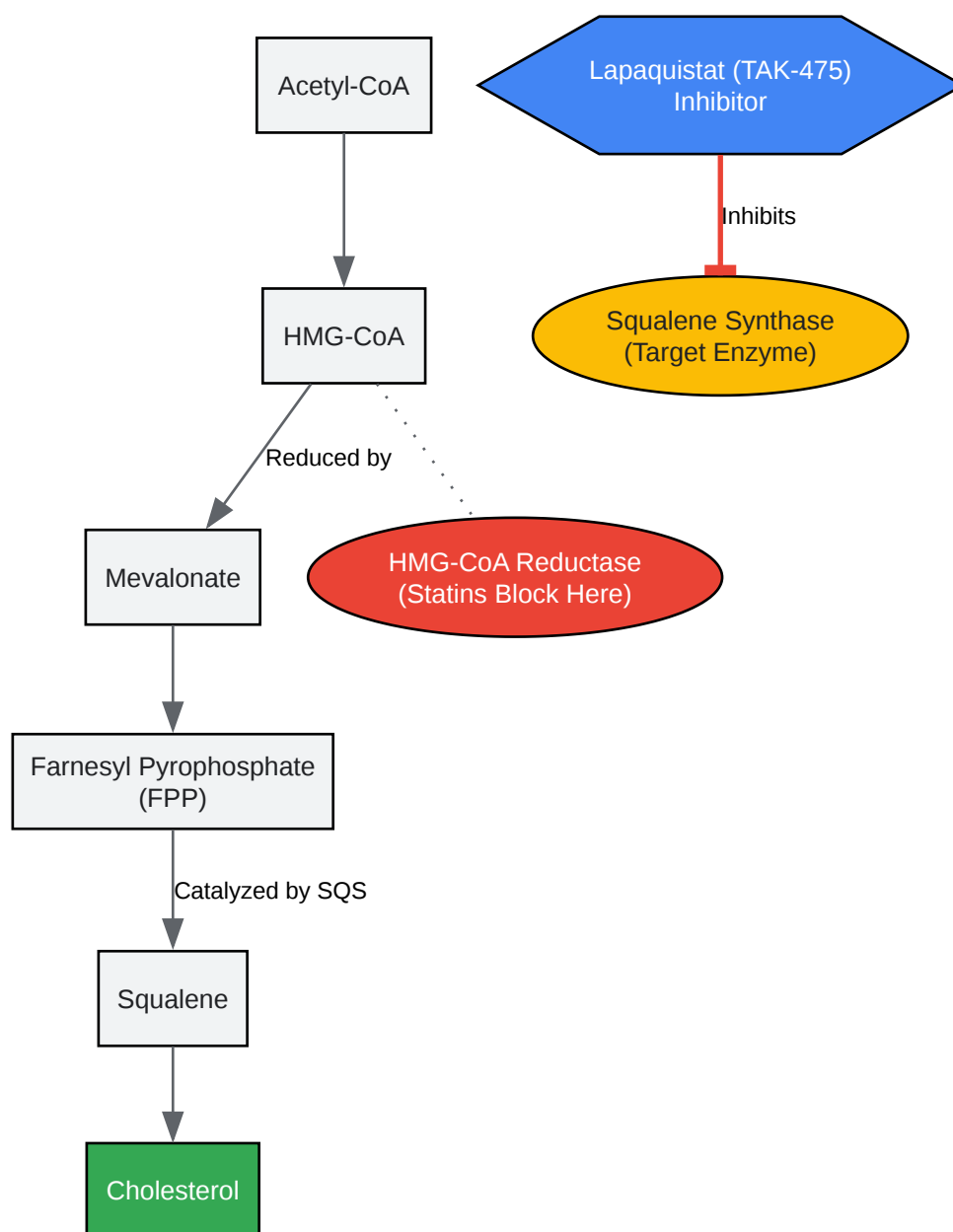
Part 2: Mechanistic Context

Understanding the biological target of the analyte ensures the assay is designed for the correct matrix and concentration range. Lapaquistat inhibits Squalene Synthase, a downstream enzyme in the cholesterol biosynthesis pathway.^{[2][3]} Unlike statins (which inhibit HMG-CoA

Reductase), Lapaquistat avoids depleting early-stage isoprenoids essential for other cellular functions.[1]

Pathway Visualization

The following diagram illustrates the specific intervention point of Lapaquistat within the mevalonate pathway.



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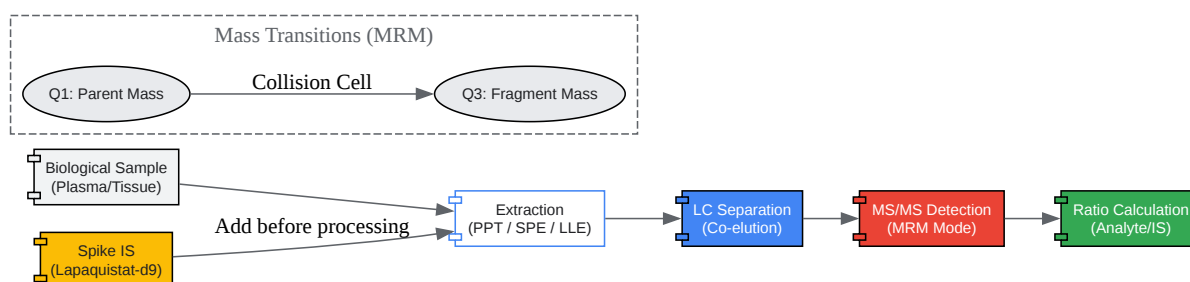
Figure 1: Cholesterol biosynthesis pathway highlighting Squalene Synthase as the specific target of Lapaquistat (TAK-475).[1]

Part 3: Bioanalytical Methodology (LC-MS/MS)

The primary use of **Lapaquistat-d9 Acetate** is to correct for matrix effects, extraction efficiency, and ionization variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The Internal Standard Workflow

The D9 isotope co-elutes with the analyte but is detected in a separate mass channel. The ratio of the Analyte Area to the IS Area provides the quantitative measurement.



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Figure 2: Bioanalytical workflow demonstrating the integration of Lapaquistat-d9 prior to extraction.

Part 4: Experimental Protocol

Objective: Preparation of **Lapaquistat-d9 Acetate** Internal Standard (IS) Working Solution.

Stock Solution Preparation[1]

- Solubility: Lapaquistat acetate is hydrophobic.

- Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH).[1]
- Concentration: Prepare a primary stock at 1.0 mg/mL.

Step-by-Step:

- Weigh 1.0 mg of **Lapaquistat-d9 Acetate** into a 1.5 mL amber glass vial (protect from light).
- Add 1.0 mL of DMSO. Vortex for 30 seconds until fully dissolved.
- Validation: Verify complete dissolution visually. No particulates should remain.
- Storage: Store at -20°C or -80°C. Stability is typically >6 months in DMSO.

Working Solution (Spiking Solution)

Do not spike pure DMSO stock into plasma; it may precipitate proteins prematurely.[1]

- Diluent: 50:50 Methanol:Water (v/v).
- Dilution: Dilute the stock to a working concentration of 100 ng/mL to 500 ng/mL (depending on the sensitivity of the mass spec).
- Usage: Add 10-50 µL of this working solution to every sample (Standards, QCs, and Unknowns) before extraction.

Mass Spectrometry Tuning

Tune the mass spectrometer using the D9 standard to identify the optimal transition.

- Ionization: ESI Positive Mode (typically).[1]
- Predicted Shift:
 - Lapaquistat Acetate (Parent): $m/z \sim 645.2$ [M+H]⁺[1]
 - **Lapaquistat-d9 Acetate** (IS): $m/z \sim 654.2$ [M+H]⁺[1]

- Note: The exact mass depends on the specific salt dissociation in the source. Always tune on the free base mass if the acetate dissociates.

Part 5: Validation & Quality Assurance

To ensure the "Trustworthiness" of your data (per FDA M10 guidelines), you must validate the IS performance.

IS Interference Test

Analyze a "Double Blank" sample (Matrix without Analyte and without IS) and a "Blank + IS" sample.

- Requirement: The area response in the Analyte channel of the "Blank + IS" sample must be <20% of the LLOQ response. This ensures the D9 isotope is pure and does not contain unlabeled impurities.

Matrix Effect Assessment

Compare the IS peak area in:

- Solution: IS in pure solvent/mobile phase.
- Matrix: IS spiked into extracted blank plasma.
- Calculation: Matrix Factor (MF) = $\text{Area}(\text{Matrix}) / \text{Area}(\text{Solution})$.^[1]
- Acceptance: The CV of the IS-normalized Matrix Factor should be <15% across 6 different lots of matrix.

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